molecular formula C18H28Br2N2 B13773051 Isoquinolinium, 2-(6-(trimethylammonio)hexyl)-, dibromide CAS No. 64059-43-4

Isoquinolinium, 2-(6-(trimethylammonio)hexyl)-, dibromide

Cat. No.: B13773051
CAS No.: 64059-43-4
M. Wt: 432.2 g/mol
InChI Key: CQCCIWUTQBJFPB-UHFFFAOYSA-L
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Description

Isoquinolinium, 2-(6-(trimethylammonio)hexyl)-, dibromide is a quaternary ammonium compound that belongs to the isoquinolinium family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and various industrial applications. The compound’s structure includes an isoquinolinium core with a 6-(trimethylammonio)hexyl side chain, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinolinium, 2-(6-(trimethylammonio)hexyl)-, dibromide typically involves the quaternization of isoquinoline derivatives. One common method is the reaction of isoquinoline with 6-bromohexyltrimethylammonium bromide under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Isoquinolinium, 2-(6-(trimethylammonio)hexyl)-, dibromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isoquinolinium, 2-(6-(trimethylammonio)hexyl)-, dibromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isoquinolinium, 2-(6-(trimethylammonio)hexyl)-, dibromide involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium group allows it to interact with negatively charged components of cell membranes, leading to disruption of membrane integrity. This can result in cell lysis or inhibition of cellular processes. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoquinolinium, 2-(6-(trimethylammonio)hexyl)-, dibromide is unique due to its specific side chain, which imparts distinct chemical and biological properties.

Properties

CAS No.

64059-43-4

Molecular Formula

C18H28Br2N2

Molecular Weight

432.2 g/mol

IUPAC Name

6-isoquinolin-2-ium-2-ylhexyl(trimethyl)azanium;dibromide

InChI

InChI=1S/C18H28N2.2BrH/c1-20(2,3)15-9-5-4-8-13-19-14-12-17-10-6-7-11-18(17)16-19;;/h6-7,10-12,14,16H,4-5,8-9,13,15H2,1-3H3;2*1H/q+2;;/p-2

InChI Key

CQCCIWUTQBJFPB-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(C)CCCCCC[N+]1=CC2=CC=CC=C2C=C1.[Br-].[Br-]

Origin of Product

United States

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